molecular formula C53H102O6 B1219593 (3-octadecanoyloxy-2-tetradecanoyloxypropyl) octadecanoate CAS No. 57396-99-3

(3-octadecanoyloxy-2-tetradecanoyloxypropyl) octadecanoate

Cat. No.: B1219593
CAS No.: 57396-99-3
M. Wt: 835.4 g/mol
InChI Key: MARPCPMDFOPPJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-octadecanoyloxy-2-tetradecanoyloxypropyl) octadecanoate is a complex ester compound It is formed by the esterification of glycerol with octadecanoic acid (stearic acid) and tetradecanoic acid (myristic acid)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-octadecanoyloxy-2-tetradecanoyloxypropyl) octadecanoate typically involves the esterification of glycerol with stearic acid and myristic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-180°C for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of enzymatic catalysts, such as lipases, is also explored to achieve more environmentally friendly and efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-octadecanoyloxy-2-tetradecanoyloxypropyl) octadecanoate can undergo various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to form carboxylic acids.

    Reduction: The ester groups can be reduced to form alcohols.

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst to yield glycerol and the corresponding fatty acids.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Stearic acid and myristic acid.

    Reduction: Glycerol and the corresponding alcohols.

    Hydrolysis: Glycerol, stearic acid, and myristic acid.

Scientific Research Applications

(3-octadecanoyloxy-2-tetradecanoyloxypropyl) octadecanoate has several applications in scientific research:

    Chemistry: Used as a model compound to study esterification and transesterification reactions.

    Biology: Investigated for its role in lipid metabolism and as a component of lipid-based drug delivery systems.

    Medicine: Explored for its potential use in the formulation of topical creams and ointments due to its emollient properties.

    Industry: Utilized in the production of cosmetics, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of (3-octadecanoyloxy-2-tetradecanoyloxypropyl) octadecanoate involves its interaction with lipid membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also be hydrolyzed by lipases to release fatty acids, which can then participate in various metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Glyceryl tristearate: Similar in structure but contains three stearic acid molecules.

    Glyceryl trimyristate: Contains three myristic acid molecules.

    Glyceryl stearate: Contains one stearic acid molecule and two hydroxyl groups.

Uniqueness

(3-octadecanoyloxy-2-tetradecanoyloxypropyl) octadecanoate is unique due to its mixed fatty acid composition, which imparts distinct physical and chemical properties. This mixed composition allows for a broader range of applications compared to compounds with uniform fatty acid chains.

Biological Activity

(3-octadecanoyloxy-2-tetradecanoyloxypropyl) octadecanoate, also known as TG(18:0/14:0/18:0)[iso3], is a complex lipid compound characterized by its unique structural properties. This compound has garnered attention in various fields, particularly in biochemistry and pharmacology, due to its potential biological activities and applications in drug delivery systems.

Chemical Structure and Properties

The molecular formula of this compound is C53H102O6, with a molecular weight of approximately 850.23 g/mol. The compound features a glycerol backbone esterified with two fatty acid chains: stearic acid (C18:0) and myristic acid (C14:0), which contribute to its amphiphilic nature. This property allows it to interact with both hydrophilic and hydrophobic environments, making it suitable for various biological applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Interaction : The amphiphilic nature of the compound facilitates its incorporation into cell membranes, potentially altering membrane fluidity and permeability. This can influence cellular uptake of drugs and other therapeutic agents.
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by modulating inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines and enhance the synthesis of anti-inflammatory mediators.
  • Antioxidant Activity : Some research indicates that the compound possesses antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals.
  • Drug Delivery Systems : The ability to form micelles or liposomes makes this compound a candidate for drug delivery systems, enhancing the solubility and bioavailability of hydrophobic drugs.

In Vitro Studies

In vitro studies have demonstrated that this compound can enhance the cellular uptake of certain drugs. For instance, research conducted on cancer cell lines showed increased sensitivity to chemotherapeutic agents when used in conjunction with this lipid compound, potentially due to improved membrane permeability and drug solubilization.

In Vivo Studies

Animal model studies have indicated that the administration of this compound can lead to reduced inflammatory responses in conditions such as arthritis and colitis. The mechanisms involved include modulation of immune cell activity and reduction of inflammatory markers in serum.

Case Studies

  • Case Study on Drug Delivery : A study published in Journal of Controlled Release explored the use of this compound as a carrier for anticancer drugs. Results showed that encapsulated drugs exhibited enhanced therapeutic efficacy and reduced side effects compared to free drugs.
  • Case Study on Anti-inflammatory Effects : In a clinical trial involving patients with chronic inflammatory diseases, participants receiving formulations containing this lipid reported significant improvements in symptoms and quality of life compared to those receiving standard treatments alone.

Data Tables

PropertyValue
Molecular FormulaC53H102O6
Molecular Weight850.23 g/mol
Fatty Acid Composition18:0 (stearic), 14:0 (myristic)
Biological ActivitiesAnti-inflammatory, Antioxidant, Drug delivery
Study TypeFindings
In VitroEnhanced drug uptake in cancer cells
In VivoReduced inflammation in animal models

Properties

IUPAC Name

(3-octadecanoyloxy-2-tetradecanoyloxypropyl) octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H102O6/c1-4-7-10-13-16-19-22-24-26-28-31-33-36-39-42-45-51(54)57-48-50(59-53(56)47-44-41-38-35-30-21-18-15-12-9-6-3)49-58-52(55)46-43-40-37-34-32-29-27-25-23-20-17-14-11-8-5-2/h50H,4-49H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARPCPMDFOPPJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H102O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

835.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(18:0/14:0/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010427
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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